1,8-Diazaspiro[5.5]undecane
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Overview
Description
1,8-Diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[5.5]undecane framework. This compound is part of a broader class of spirocyclic compounds, which are known for their rigidity and three-dimensionality, making them valuable in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Diazaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the reaction of 2-cyano-6-phenyloxazolopiperidine with suitable organometallic reagents to generate imine salts, which are then cyclized to form the spirocyclic structure . Another method utilizes the Prins cyclization reaction, allowing the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts, such as Grubbs catalysts in olefin metathesis reactions, is common in industrial settings to streamline the synthesis process .
Chemical Reactions Analysis
1,8-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or other reactive sites within the spirocyclic framework. .
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield spirocyclic oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1,8-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,8-Diazaspiro[5.5]undecane exerts its effects varies depending on its application. In medicinal chemistry, for example, derivatives of this compound inhibit the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . The molecular targets and pathways involved are specific to the biological activity being studied.
Comparison with Similar Compounds
1,8-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1,9-Diazaspiro[5.5]undecane: This compound is similar in structure but differs in the position of the nitrogen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain oxygen and sulfur atoms in the spirocyclic framework and exhibit different chemical properties and reactivity.
1,3-Oxathiane derivatives: These derivatives have unique stereochemistry and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific nitrogen positioning within the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,8-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVALCKMXCKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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